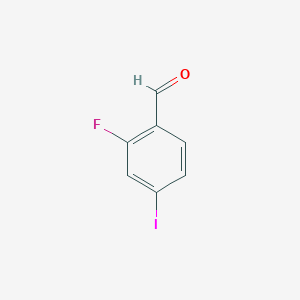

2-Fluoro-4-iodobenzaldehyde

Beschreibung

Significance of Halogenated Benzaldehydes in Chemical Research

Halogenated benzaldehydes are a class of compounds that have demonstrated immense value as versatile intermediates in a multitude of industries. The introduction of halogen atoms onto the benzaldehyde (B42025) ring significantly alters the molecule's electronic properties and reactivity, making them crucial precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. mdpi.com The presence of halogens can enhance the biological activity of a molecule and provide a reactive handle for further chemical modifications.

The aldehyde functional group is readily transformed into a wide array of other functionalities, while the halogen substituents can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This dual reactivity allows for the construction of complex molecular architectures. For instance, halogenated benzaldehydes are key components in the synthesis of numerous active pharmaceutical ingredients (APIs). mdpi.comrsc.org Their utility also extends to materials science, where they are used in the production of specialty polymers and fine chemicals. The ability of the halogen atoms to engage in halogen bonding has also been explored, demonstrating their role in catalysis and crystal engineering. researchgate.net

Historical Context of Fluorine and Iodine Substituents in Aromatic Systems

The introduction of fluorine and iodine into aromatic rings has a rich history, marked by significant challenges and breakthroughs that have profoundly impacted organic chemistry.

Fluorine: The journey of organofluorine chemistry began even before the isolation of elemental fluorine by Henri Moissan in 1886. nih.gov Early attempts to directly fluorinate aromatic compounds were often met with violent and explosive reactions due to the extreme reactivity of fluorine. nih.govlibretexts.org A major advancement came in 1927 with the discovery of the Schiemann reaction, which provided a reliable method for introducing fluorine into an aromatic ring via the thermal decomposition of diazonium fluoroborates. nih.gov Another key development was the Halex (halogen exchange) process, where activated chloroaromatics are converted to their fluoro-analogs using a fluoride (B91410) salt like potassium fluoride. nih.gov The unique properties of fluorine, such as its high electronegativity and small size, are now widely exploited in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Today, over 20% of all pharmaceuticals contain fluorine. libretexts.org

Iodine: In contrast to fluorine, iodine is the least reactive of the halogens, and its direct reaction with aromatic rings is generally not feasible without an activating agent. libretexts.orgmasterorganicchemistry.com The development of methods for aromatic iodination required the use of an oxidizing agent, such as nitric acid, hydrogen peroxide, or copper salts, to convert molecular iodine (I₂) into a more potent electrophilic species, effectively I+. libretexts.orgmasterorganicchemistry.com This allows for the electrophilic aromatic substitution to proceed. Aryl iodides have become particularly important in modern organic synthesis due to their high reactivity in transition-metal-catalyzed cross-coupling reactions, serving as versatile building blocks for constructing carbon-carbon and carbon-heteroatom bonds.

The combination of both fluorine and iodine on the same aromatic ring, as seen in 2-Fluoro-4-iodobenzaldehyde, offers a powerful synthetic tool, leveraging the distinct properties and reactivities of each halogen.

Overview of Research Trajectories for this compound

This compound has emerged as a valuable intermediate in several areas of research, primarily in medicinal chemistry and organic synthesis. Its trifunctional nature—possessing an aldehyde, a fluorine atom, and an iodine atom—allows for a diverse range of chemical transformations.

Medicinal Chemistry: A significant application of this compound is as a precursor for the synthesis of potential therapeutic agents. Research has shown that it is used to create complex heterocyclic structures and other novel molecules for biological screening. For example, it serves as an intermediate in the synthesis of compounds with potential applications in oncology, with some derivatives exhibiting cytotoxicity against cancer cell lines. The fluorine atom can enhance metabolic stability and receptor binding, while the iodine atom provides a site for introducing further molecular complexity through cross-coupling reactions.

Organic Synthesis: In synthetic organic chemistry, this compound is a key building block. The aldehyde group can undergo a variety of reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation and olefination reactions. The iodine atom is particularly useful as a leaving group in nucleophilic aromatic substitution reactions or, more commonly, as a partner in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The fluorine atom influences the reactivity of the aromatic ring through its strong electron-withdrawing inductive effect, which can stabilize intermediates in certain reactions. stackexchange.com

Below is a table summarizing some key properties and identifiers for this compound.

| Property | Value |

| CAS Number | 699016-40-5 |

| Molecular Formula | C₇H₄FIO |

| Molecular Weight | 250.01 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| Purity | Typically ≥97% |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-4-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDKAOXRCQPCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399196 | |

| Record name | 2-Fluoro-4-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699016-40-5 | |

| Record name | 2-Fluoro-4-iodobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699016-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 2-fluoro-4-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 4 Iodobenzaldehyde and Its Precursors

Strategies for Aromatic Halogenation

The introduction of halogen atoms onto an aromatic ring is a fundamental process in organic synthesis. researchgate.net For a di-substituted compound like 2-fluoro-4-iodobenzaldehyde, the key challenge lies in controlling the position of each halogen atom (regioselectivity).

Achieving the specific 2-fluoro-4-iodo substitution pattern requires careful control over the reaction. The directing effects of the substituents play a crucial role. Fluorine is an ortho-, para-directing group in electrophilic aromatic substitution. libretexts.org Therefore, introducing an iodine atom to a fluorinated precursor is a common strategy. For example, direct iodination of 2-fluorobenzaldehyde (B47322) can be a pathway, although regioselectivity must be carefully managed to obtain the desired 4-iodo isomer. The use of specific catalysts and halogenating agents, such as N-iodosuccinimide (NIS) in an acid medium, can enhance regioselectivity. acs.orggoogle.com Modern methods may employ transition-metal-catalyzed C-H activation, using directing groups to guide the halogen to the desired position. rsc.org

Sequential halogenation involves introducing the fluorine and iodine atoms in separate, consecutive steps. This is a common and controllable method for preparing polyhalogenated aromatic compounds. researchgate.net A typical route might start with a commercially available fluorinated compound, which is then iodinated. For instance, starting with 2-fluorotoluene, one could perform an electrophilic iodination. The fluorine atom and the methyl group would direct the incoming iodine. Subsequently, the methyl group can be oxidized to the aldehyde. Alternatively, one could start with an iodinated compound and introduce the fluorine atom, although this is often more challenging. The Schiemann reaction, which converts an arylamine to an aryl fluoride (B91410) via a diazonium salt, is a classic method for introducing fluorine. orgsyn.org

Directly halogenating a benzaldehyde (B42025) derivative is another viable route. For example, the direct fluorination of benzaldehyde derivatives can produce mixtures of products, and the outcome is highly dependent on the other substituents on the ring. acs.org Electron-withdrawing groups tend to favor the formation of benzoyl fluoride, while electron-donating groups lead to ring fluorination. acs.org

Similarly, direct iodination of a fluorinated benzaldehyde is a key strategy. A patented process describes the synthesis of 4-fluoro-3-iodobenzaldehyde (B1311838) by the direct iodination of 4-fluorobenzaldehyde (B137897) with N-iodosuccinimide in an acid medium like trifluoromethanesulfonic acid. google.com This highlights the principle of direct electrophilic halogenation on an activated or deactivated benzaldehyde ring system. Palladium-catalyzed ortho C-H iodination of benzaldehydes using transient directing groups has also been developed, offering a modern approach to direct functionalization. rsc.org

Synthesis via Grignard Reagent Exchange and Formylation

A powerful method for synthesizing aromatic aldehydes involves the formation of a Grignard reagent followed by formylation. wikipedia.orglibretexts.org This approach is particularly useful when starting from a polyhalogenated precursor.

The synthesis can commence with a compound like 1-bromo-2-fluoro-4-iodobenzene. tcichemicals.com The difference in reactivity between the carbon-halogen bonds allows for selective Grignard reagent formation. The C-Br bond is more susceptible to magnesium insertion than the C-I or C-F bonds. chegg.comstackexchange.com

The Grignard reagent is typically prepared by reacting the aryl halide with magnesium turnings in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

| Step | Reactants | Reagents/Conditions | Product |

| 1. Grignard Formation | 1-Bromo-2-fluoro-4-iodobenzene | Mg, dry ether (e.g., THF) | 2-Fluoro-4-iodophenylmagnesium bromide |

| 2. Formylation | 2-Fluoro-4-iodophenylmagnesium bromide | 1. N,N-dimethylformamide (DMF) 2. Acidic workup (e.g., dilute HCl) | This compound |

Preparation from Related Halogenated Aromatic Compounds

This compound can also be synthesized from other readily available halogenated aromatic compounds through functional group transformations. A notable example involves the synthesis from 4-fluoro-3-iodotoluene (B1295844), which is an isomer relative to the required precursor for a direct 2,4-disubstituted pattern. A similar two-step process starting from 4-fluoro-3-iodotoluene has been documented for the synthesis of 4-fluoro-3-iodobenzaldehyde. chemicalbook.com This process involves:

Benzylic Bromination : The starting toluene (B28343) derivative is treated with N-Bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide in a solvent such as carbon tetrachloride. This selectively brominates the methyl group to form a benzyl (B1604629) bromide. chemicalbook.com

Oxidation : The resulting benzyl bromide is then oxidized to the aldehyde. A common method for this transformation is the Kornblum oxidation, using dimethyl sulfoxide (B87167) (DMSO) and a base like sodium bicarbonate (NaHCO₃) at elevated temperatures. chemicalbook.com

This sequence provides a reliable pathway from a toluene derivative to the corresponding benzaldehyde.

Another approach involves starting with 3-fluorophenol. The synthesis proceeds by protecting the hydroxyl group, followed by bromination, Grignard reagent exchange with a formylation reaction using DMF, and finally deprotection to obtain the desired product. google.com

Advanced Synthetic Routes and Reaction Condition Optimization

Modern organic synthesis continually seeks more efficient, selective, and sustainable methods. For the synthesis of substituted benzaldehydes, several advanced routes have been developed.

One-pot reduction/cross-coupling procedures represent a significant advancement. rug.nlnih.govacs.org These methods can employ stable aluminum hemiaminal intermediates, formed from the reduction of Weinreb amides, which act as masked aldehydes. acs.orgresearchgate.net These intermediates are stable enough to undergo subsequent cross-coupling reactions with organometallic reagents, allowing for the construction of a wide variety of substituted benzaldehydes. acs.org

Optimization of reaction conditions is crucial for maximizing yield and purity. For Grignard-based syntheses, factors such as the choice of solvent (e.g., THF, 2-MeTHF), temperature, and the nature of the formylating agent are critical. rsc.org Studies have shown that solvents like 2-MeTHF can sometimes provide higher yields and easier work-ups. rsc.org

For halogenation reactions, the choice of catalyst and halogen source is paramount for controlling regioselectivity. acs.orgresearchgate.net The development of transient directing groups in palladium-catalyzed C-H functionalization allows for highly specific ortho-halogenation of benzaldehydes, representing a state-of-the-art method for creating specific substitution patterns. rsc.orgacs.orgbeilstein-journals.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. While direct microwave-assisted synthesis of this compound is not extensively documented, the compound serves as a key reactant in microwave-promoted reactions, highlighting its utility in modern synthetic chemistry.

One notable application is in the solvent-free, three-component Biginelli reaction. In this protocol, this compound is reacted with a β-ketophosphonate and urea (B33335) under microwave irradiation to produce 3,4-dihydropyrimidin-2(1H)-one-phosphonates. The use of microwave heating significantly reduces reaction times and often improves yields compared to conventional heating methods.

Additionally, microwave irradiation has been effectively used for the synthesis of precursors. For instance, the halogen exchange reaction to produce compounds like 4-fluoro-2-iodotoluene (B81044) from 4-fluoro-2-bromotoluene can be accelerated using microwave heating, though it may risk decomposition if not carefully controlled. Another relevant microwave-assisted method is the formylation of certain aromatic precursors, which can offer a rapid and efficient route to obtaining the aldehyde functionality. thieme-connect.deresearchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Time | Notes | Reference |

|---|---|---|---|---|---|

| Biginelli Reaction | This compound, β-ketophosphonate, Urea | Zn(OTf)₂, 100 °C, MW | 2 h | Demonstrates the utility of the title compound in MW-assisted synthesis. | < /td> |

| Halogen Exchange (Precursor) | 4-Fluoro-2-bromotoluene, KI | CuI, 150 °C, MW | 30 min | Reduces reaction time but carries a risk of decomposition. | < /td> |

| C3-Formylation (Indazole Analogue) | 2H-Indazole, Selectfluor | DMSO, 125 °C, MW | 1 h | Illustrates MW-assisted formylation using DMSO as a formylating agent. | < thieme-connect.deresearchgate.net/td> |

Low Temperature Reaction Conditions

Low-temperature conditions are critical for many synthetic routes leading to this compound and its precursors, primarily to control regioselectivity and prevent side reactions. The most common low-temperature strategy is directed ortho-metalation, which involves the deprotonation of an aromatic ring at a position adjacent to a directing group, followed by quenching with an electrophile.

A prevalent method for synthesizing this compound involves the formylation of a lithiated aryl halide. This is typically achieved by treating a precursor like 1-fluoro-3-iodobenzene (B1666204) or 2-fluoro-4-iodobenzene with a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures, commonly -78 °C. The fluorine atom acts as an effective ortho-directing group, guiding the lithiation to the adjacent position. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group. Similarly, to synthesize related isomers or precursors, a protection-metalation-iodination sequence is employed. For example, 2-fluorobenzaldehyde can be first protected as an acetal (B89532). This protected compound is then treated with n-BuLi at -78°C, followed by the addition of iodine to install the iodo group with high regioselectivity. Maintaining these low temperatures throughout the addition process is crucial for stabilizing the reactive aryllithium species and achieving high yields.

| Method | Precursor | Key Reagents | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Lithiation and Formylation | 2-Fluoro-4-iodobenzene | 1. n-Butyllithium 2. DMF | -78 °C | This compound | < /td> |

| Metalation-Iodination | 2-Fluorobenzaldehyde acetal | 1. n-Butyllithium 2. Iodine (I₂) | -78 °C | 2-Fluoro-5-iodobenzaldehyde (after deprotection) | < /td> |

| Directed ortho-Metalation | Aryl substrate with directing group | Alkyllithium or Lithium Amide | -78 °C | Ortho-functionalized product | < acs.org/td> |

Catalytic Approaches in Synthesis

Catalysis offers powerful and efficient pathways for the synthesis of this compound and its precursors. These methods include catalytic iodination, oxidation, and cross-coupling reactions, often providing higher yields and better selectivity under milder conditions than stoichiometric approaches.

Catalytic Iodination: The direct iodination of a precursor like 2-fluorobenzaldehyde can be achieved using electrophilic iodinating agents in the presence of a catalyst. Lewis acids such as zinc bromide (ZnBr₂) or aluminum chloride (AlCl₃) are employed to activate iodine sources like molecular iodine (I₂) or N-iodosuccinimide (NIS). The catalyst enhances the electrophilicity of the iodine, facilitating its substitution onto the aromatic ring, preferentially at the para-position relative to the activating fluorine atom. This method provides a direct route to halogenated benzaldehydes.

Catalytic Oxidation: A common route to aromatic aldehydes is the oxidation of the corresponding methyl-substituted precursor. For instance, 2-fluoro-4-iodotoluene (B1330220) can be oxidized to this compound. While various oxidizing agents can be used, catalytic systems are preferred for their efficiency and selectivity. Research into aryl iodide-catalyzed aerobic oxidation has shown that hypervalent iodine species, generated in situ from a catalytic amount of an aryl iodide in the presence of an oxidant, can effectively mediate the oxidation of alcohols and other substrates. chemrxiv.orgrsc.orgSimilar principles can be applied to the oxidation of the methyl group on the toluene precursor.

Catalytic Cross-Coupling: The iodo-substituent in precursors like 2-fluoro-4-iodotoluene makes them ideal substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions. These reactions are fundamental for building more complex molecular architectures and demonstrate the synthetic versatility of the iodo-group, which is often introduced catalytically or serves as a handle for subsequent catalytic transformations.

| Reaction Type | Precursor | Catalyst/Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Electrophilic Iodination | 2-Fluorobenzaldehyde | ZnBr₂ / I₂ | 60–90 °C | 2-Fluoro-5-iodobenzaldehyde | < /td> |

| Aerobic Oxidation | 4-Iodotoluene (analogue) | Aryl Iodide Catalyst / CoCl₂·6H₂O | Aerobic | 4-Iodobenzaldehyde (B108471) (analogue) | < chemrxiv.org/td> |

| Suzuki Coupling (Precursor) | 4-Fluoro-2-iodotoluene | Palladium Catalyst | Varies | Biaryl compounds | < /td> |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 4 Iodobenzaldehyde

Role of Halogen Substituents in Reactivity

The presence of both fluorine and iodine on the benzaldehyde (B42025) ring creates a unique chemical environment that influences its reactivity in several ways.

Reactivity Enhancement Due to Multiple Halogenation

The presence of two halogen atoms on the benzaldehyde ring enhances its reactivity compared to singly halogenated analogs. wuxiapptec.com The combination of the electron-withdrawing fluorine and the larger, more polarizable iodine atom creates a more electron-deficient aromatic system. This heightened electrophilicity makes the ring more susceptible to nucleophilic attack, a crucial step in many substitution reactions. wuxiapptec.comnih.gov The general reactivity trend for halogens in such systems often follows the order of their ability to stabilize a negative charge and act as a leaving group, which is typically I > Br > Cl > F for nucleophilic aromatic substitution (SNAr) reactions. wuxiapptec.comnih.govacs.org

Iodine as a Leaving Group in Substitution Reactions

The iodine atom at the 4-position is an excellent leaving group in nucleophilic substitution reactions. iodobenzene.ltd This is attributed to the relatively weak carbon-iodine bond and the stability of the iodide anion. nih.govacs.org Consequently, the iodine atom is readily displaced by a variety of nucleophiles. iodobenzene.ltd This property makes 2-fluoro-4-iodobenzaldehyde a versatile building block in organic synthesis, particularly in cross-coupling reactions like the Suzuki and Sonogashira reactions, where the iodine atom is substituted with other functional groups.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the chemical behavior of this compound, primarily proceeding through an aromatic nucleophilic substitution (SNAr) mechanism.

Aromatic Nucleophilic Substitution (SNAr) Pathways

Aromatic nucleophilic substitution (SNAr) is a principal reaction pathway for this compound. In this two-step mechanism, a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the iodine atom. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group, in this case, the iodide ion, is eliminated, restoring the aromaticity of the ring and yielding the substitution product. The rate of SNAr reactions is influenced by the electron-withdrawing nature of the substituents on the ring, with the fluorine atom in the ortho position significantly activating the ring towards this type of substitution. wuxiapptec.com

Cross-Coupling Reactions

The presence of both fluorine and iodine atoms on the aromatic ring, along with the aldehyde group, makes this compound a valuable substrate in various cross-coupling reactions. The carbon-iodine bond is the primary site for such transformations due to its higher reactivity compared to a carbon-fluorine bond in palladium-catalyzed cycles. libretexts.org

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryl compounds and substituted styrenes from aryl halides and organoboron compounds. libretexts.orglibretexts.org In the case of this compound, the reaction proceeds at the iodo-position to create a new C-C bond. This reaction is valued for its mild conditions, tolerance of various functional groups (including the aldehyde moiety), and the use of generally non-toxic and stable boronic acid reagents. libretexts.orgscirp.org The process is typically catalyzed by a palladium complex in the presence of a base. scirp.org The resulting halogenated products can be further elaborated through subsequent cross-coupling reactions. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction with this compound Data is representative of typical Suzuki-Miyaura reaction conditions for aryl iodides.

| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2-Fluoro-4-phenylbenzaldehyde | >90 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 2-Fluoro-4-(4-methoxyphenyl)benzaldehyde | >90 |

Ullmann-Type Reactions

Ullmann-type reactions are copper-catalyzed cross-couplings used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. organic-chemistry.orgwikipedia.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts and often use polar, high-boiling solvents like DMF or NMP. wikipedia.org The classic Ullmann reaction involves the self-coupling of two aryl halides, while Ullmann-type condensations couple an aryl halide with a nucleophile such as an alcohol, amine, or thiol. organic-chemistry.orgwikipedia.org For this compound, the reaction facilitates the introduction of heteroatom-containing substituents. The mechanism involves the formation of a copper(I) species which undergoes oxidative addition with the aryl halide. byjus.com Studies on the closely related 2-fluoro-4-iodoaniline (B146158) show that the presence of a fluorine atom ortho to the reaction site can influence reactivity. mdpi.com

Table 2: Examples of Ullmann-Type Reactions with this compound Data is representative of Ullmann condensation conditions.

| Nucleophile | Catalyst/Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| Phenol | CuI / L-proline | K₂CO₃ | DMSO | 2-Fluoro-4-phenoxybenzaldehyde |

| Aniline | CuI / Phenanthroline | K₂CO₃ | DMF | 2-Fluoro-4-(phenylamino)benzaldehyde |

Other Palladium-Mediated Coupling Reactions

Beyond the Suzuki coupling, this compound is a competent substrate in other palladium-catalyzed reactions, notably the Sonogashira and Heck couplings.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is a reliable method for synthesizing arylalkynes and is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation.

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.comresearchgate.net The reaction is catalyzed by a palladium species and requires a base to regenerate the active catalyst. mdpi.com This method allows for the introduction of vinyl groups at the 4-position of the benzaldehyde ring.

Table 3: Representative Palladium-Mediated Coupling Reactions Data is representative of standard conditions for the respective reactions.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 2-Fluoro-4-(phenylethynyl)benzaldehyde |

Reactions Involving the Aldehyde Functional Group

The aldehyde moiety of this compound is a key site for chemical transformations, allowing for its conversion into carboxylic acids or alcohols.

Oxidation Reactions of the Aldehyde Moiety

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a common and efficient method for synthesizing 2-fluoro-4-iodobenzoic acid. The reaction can be carried out using a variety of oxidizing agents, with potassium permanganate (B83412) (KMnO₄) being a classic and effective choice. nih.gov This oxidation typically proceeds in high yield and is a crucial step in the synthesis of more complex molecules where a carboxylic acid functional group is required.

Table 4: Oxidation of this compound Reaction conditions based on established procedures for similar substrates. nih.gov

| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| KMnO₄ | Acetone/Water | Reflux | 2-Fluoro-4-iodobenzoic acid | ~97. |

Reduction Reactions to Alcohol Derivatives

The reduction of the aldehyde group in this compound provides the corresponding primary alcohol, (2-fluoro-4-iodophenyl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is often preferred for its selectivity and safer handling. Borane (B79455) complexes, such as borane dimethyl sulfide (B99878) (BH₃·SMe₂), are also effective for this reduction. beilstein-journals.org This reaction is fundamental for creating building blocks where a benzylic alcohol is needed for subsequent reactions like etherification or esterification.

Table 5: Reduction of this compound Reaction conditions based on standard, well-established chemical transformations.

| Reducing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| NaBH₄ | Methanol | 0 °C to RT | (2-Fluoro-4-iodophenyl)methanol |

| LiAlH₄ | Diethyl ether / THF | 0 °C | (2-Fluoro-4-iodophenyl)methanol |

Condensation Reactions, e.g., Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation, stands as a cornerstone in heterocyclic chemistry for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs (DHPMs). mdpi.comunito.it This multicomponent reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. unito.itillinois.edu The resulting DHPM scaffold is of significant pharmacological interest due to its association with a wide range of biological activities. mdpi.comnih.gov

This compound has been successfully employed as the aldehyde component in a microwave-assisted, solvent-free Biginelli reaction. mdpi.commdpi.com In a notable synthesis, it reacts with β-ketophosphonates (such as diethyl or dimethyl (2-oxopropyl)phosphonate) and urea to yield novel 3,4-dihydropyrimidin-2(1H)-one-phosphonates. mdpi.comresearchgate.net This transformation is efficiently catalyzed by zinc triflate (Zn(OTf)₂) under microwave irradiation, which significantly accelerates the reaction. mdpi.commdpi.com

The reaction proceeds by mixing the aldehyde, the β-ketophosphonate, and urea, with the catalyst, and heating the mixture under microwave conditions. mdpi.com This method highlights a modern, efficient approach to the classical Biginelli condensation, providing a pathway to complex heterocyclic phosphonates. researchgate.net

| Component | Role | Example Compound(s) |

| Aldehyde | Electrophile | This compound |

| β-Dicarbonyl | Nucleophile | Diethyl (2-oxopropyl)phosphonate, Dimethyl (2-oxopropyl)phosphonate |

| Urea Source | Nucleophile | Urea, N-methylurea |

| Catalyst | Lewis Acid | Zinc triflate (Zn(OTf)₂) |

| Conditions | Reaction Setup | Solvent-free, 100 °C, 2 h, Microwave Irradiation |

| Product | Heterocycle | 5-Phosphonato-3,4-dihydropyrimidin-2(1H)-one derivatives |

Table 1: Components of the Biginelli reaction involving this compound. mdpi.commdpi.com

Mechanistically, the Biginelli reaction is widely believed to proceed via an N-acyliminium ion intermediate. illinois.edunih.gov This key intermediate is formed from the acid-catalyzed condensation of the aldehyde (this compound) and urea. nih.gov Subsequently, the β-ketophosphonate adds to this iminium ion, followed by cyclization and dehydration to afford the final dihydropyrimidinone ring system. unito.itnih.gov

Reaction Kinetics and Thermodynamic Studies

Specific experimental data on the reaction kinetics and thermodynamics for the Biginelli reaction involving this compound are not extensively detailed in the current body of scientific literature. However, several factors influencing the reaction rate can be inferred from published methodologies.

The use of microwave irradiation is a key factor in accelerating the synthesis of DHPMs from this compound, reducing reaction times from many hours to just two. mdpi.commdpi.com This acceleration is a common feature of microwave-assisted organic synthesis. Furthermore, the selection of an appropriate catalyst, such as zinc triflate, is critical and has been optimized to achieve high yields in a short timeframe. mdpi.commdpi.com

While not a direct kinetic study of the Biginelli reaction, broader studies on the reactivity of haloaryl compounds provide relevant insights. Kinetic investigations into related nickel(II)-catalyzed nucleophilic substitution reactions have shown that the rate of halogen replacement follows the order I > Br > Cl. shu.ac.uk This suggests that the C-I bond in this compound is the most labile among corresponding halobenzaldehydes, making the iodine a highly reactive site and an excellent leaving group in various cross-coupling reactions. This inherent reactivity contributes to its utility as a versatile building block in synthesis.

Detailed thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of reaction for the formation of DHPMs from this compound, have not been reported. Such studies would be valuable for a more complete understanding of the reaction's energy profile and equilibrium position.

Applications in Chemical Synthesis and Advanced Materials

2-Fluoro-4-iodobenzaldehyde as a Key Building Block in Organic Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that can be assembled into more complex structures. bldpharm.com this compound serves as a versatile trifunctional building block, where each functional group—aldehyde, fluorine, and iodine—can be selectively targeted for chemical transformations.

The presence of multiple, orthogonally reactive functional groups on this compound allows for its stepwise elaboration into intricate molecular architectures. The iodine atom, in particular, is a key feature for forming new carbon-carbon bonds. It can readily participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For instance, the related compound 4-iodobenzaldehyde (B108471) is known to participate in such reactions to create metal-organic frameworks. sigmaaldrich.com This reactivity allows for the attachment of diverse aryl, alkyl, or vinyl fragments to the benzene (B151609) ring.

Simultaneously, the aldehyde group is a gateway to numerous other molecular structures. It can undergo reactions such as:

Wittig reactions to form alkenes.

Aldol (B89426) condensations to create β-hydroxy carbonyl compounds.

Reductive amination to produce substituted amines.

Oxidation to yield carboxylic acids.

Reduction to form benzyl (B1604629) alcohols.

This dual reactivity at the iodine and aldehyde sites enables chemists to construct complex scaffolds efficiently, making the compound a valuable starting material in medicinal chemistry and the synthesis of fine chemicals. wychem.com

In organic chemistry, a functional group is a specific arrangement of atoms within a molecule that is responsible for the molecule's characteristic chemical reactions. pressbooks.pubmasterorganicchemistry.com The process of adding these groups to a compound is known as functionalization. pressbooks.pub this compound is an excellent reagent for introducing specific functionalities into a target molecule.

Fluorine Introduction : The fluorine atom is a crucial component in many modern pharmaceuticals and agrochemicals. Its incorporation can significantly alter a molecule's properties, including its metabolic stability, binding affinity, and lipophilicity. beilstein-journals.org Using this compound as a starting material ensures the presence of this important halogen in the final product.

Aldehyde Functionality : The aldehyde group (CHO) is one of the most versatile functional groups in organic chemistry. masterorganicchemistry.com By incorporating the this compound unit, a synthetic route can be designed where the aldehyde is later transformed into a wide array of other groups, such as amines, alcohols, or carboxylic acids, at a precise location within the final molecule.

Iodine as a Reactive Handle : The iodine atom serves as a "heavy" halogen, making the carbon-iodine bond relatively weak and susceptible to cleavage. This makes it an excellent leaving group in nucleophilic aromatic substitution reactions and a key participant in cross-coupling reactions, allowing for the subsequent introduction of a vast range of other functional groups or molecular fragments.

Table 1: Role of Functional Groups in Synthesis Applications

| Functional Group | Application in Synthesis | Reaction Types |

|---|---|---|

| Aldehyde (-CHO) | Elongation of carbon chains; introduction of O, N functionalities. | Wittig, Aldol Condensation, Reductive Amination, Oxidation, Reduction. |

| Fluorine (-F) | Enhancement of biological and material properties. | Generally retained in the final structure for its specific properties. |

| Iodine (-I) | Site for C-C bond formation; introduction of diverse substituents. | Suzuki, Heck, Sonogashira Cross-Coupling; Nucleophilic Substitution. |

Role in Advanced Materials Development

The unique electronic properties conferred by the fluorine and iodine atoms, combined with the reactivity of the aldehyde group, make this compound a candidate for the development of advanced materials with tailored characteristics.

Fluorinated compounds are widely used to create high-performance polymers and coatings. The incorporation of fluorine into a polymer backbone can result in materials with exceptional properties, including high thermal stability, chemical inertness, low surface energy (leading to hydrophobicity), and desirable dielectric properties. researchgate.net this compound can serve as a monomer or a precursor to a monomer for creating such specialized polymers. For example, the aldehyde functionality could be utilized in polymerization reactions, or the iodine atom could be leveraged in metal-catalyzed polycondensation reactions (e.g., Suzuki polycondensation) to build the polymer chain.

Fluorescent probes are molecules designed to detect specific analytes or environmental changes by emitting light. Their structures often consist of an aromatic core functionalized with electron-donating and electron-withdrawing groups that tune their photophysical properties. This compound possesses key features that make it a suitable precursor for such probes. The aldehyde acts as an electron-withdrawing group, while the halogens (F and I) modulate the electronic structure of the benzene ring. The iodine atom is particularly useful as a synthetic handle to build the larger, conjugated π-systems that are typically required for strong fluorescence.

The development of materials for optical and electronic applications, such as Organic Light-Emitting Diodes (OLEDs), often relies on organic molecules with precisely controlled electronic energy levels. bldpharm.com The substitution pattern of this compound is well-suited for this purpose. The highly electronegative fluorine atom and the heavy, polarizable iodine atom have distinct effects on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). By using this compound as a building block, materials scientists can design and synthesize novel organic semiconductors and chromophores where these electronic properties are fine-tuned for specific applications in optical and electronic devices. bldpharm.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-iodobenzaldehyde |

| β-hydroxy carbonyl compounds |

| Benzyl alcohols |

Supramolecular Assemblies and Halogen Bonding

This compound is a significant molecular building block in the field of supramolecular chemistry, primarily due to its capacity to form predictable and robust non-covalent interactions. The key to this utility lies in the presence of both a fluorine and an iodine atom on the benzaldehyde (B42025) framework. Specifically, the iodine atom facilitates the formation of halogen bonds, which are highly directional and tunable non-covalent interactions.

A halogen bond, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. nih.gov In this compound, the iodine atom serves as the halogen bond donor (a Lewis acid), while a lone-pair-bearing atom, such as oxygen or nitrogen from another molecule, acts as the halogen bond acceptor (a Lewis base). core.ac.uk The strength of these bonds is influenced by the polarizability of the halogen, following the general trend I > Br > Cl. nih.gov This property makes iodine-containing compounds like this compound particularly effective for constructing stable supramolecular assemblies. nih.govcore.ac.uk The directionality of the halogen bond provides a powerful tool for guiding molecules to self-assemble into well-defined and organized superstructures. nih.gov

Non-Covalent O⋯I Bonding Interactions

A prominent interaction involving this compound in supramolecular chemistry is the non-covalent bond between the oxygen atom of its aldehyde group and the iodine atom of a neighboring molecule. The oxygen atom possesses lone pairs of electrons, making it a nucleophilic halogen bond acceptor. Conversely, the iodine atom, attached to the electron-withdrawing aromatic ring, features an electrophilic region known as a σ-hole, rendering it an effective halogen bond donor.

This specific C=O⋯I interaction is a type of halogen bond that plays a crucial role in the self-assembly of these molecules. nih.gov The interaction is characterized by its well-defined directionality, with the C-I⋯O angle typically approaching 180°. This linearity allows for the formation of ordered one-dimensional chains or more complex two-dimensional and three-dimensional networks. Quantitative studies on complexes between iodo-perfluorocarbons and various hydrogen-bond acceptors have been used to explore the relationship between halogen bonding and other non-covalent forces. rsc.org The close contact and specific geometry of the O⋯I bond can significantly influence the packing of molecules in the solid state, leading to unique material properties. nih.gov

Crystal Engineering through Halogen Bonding

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The specific and directional nature of the halogen bond makes this compound an excellent component for crystal engineering. nih.gov By utilizing the C—I⋯O halogen bond as a primary organizing force, chemists can program molecules to assemble into predictable crystalline architectures. core.ac.uk

The reliability of the halogen bond allows for the design of co-crystals, where this compound is combined with other molecules (halogen bond acceptors) to form new crystalline materials. The resulting supramolecular structures are dictated by the interplay of the halogen bonds and other potential intermolecular forces, such as hydrogen bonds or π–π stacking. This approach has been successfully used to create materials with specific functionalities, including light-emitting properties, by precisely controlling the arrangement of molecules in the crystal lattice. nih.gov The dual role of the halogen atom as both a structural director and a heavy-atom perturber can be exploited to enhance properties like phosphorescence. nih.gov

Porphyrin Synthesis and Fluorinated Derivatives

This compound serves as a critical precursor in the synthesis of functionalized porphyrins. Porphyrins are large macrocyclic compounds that play vital roles in biology and have applications in materials science, catalysis, and medicine. nih.gov In typical porphyrin synthesis, such as the Lindsey synthesis, aldehydes are reacted with pyrrole (B145914) under acidic conditions to form the characteristic tetrapyrrolic macrocycle.

When this compound is used in this process, it results in the formation of meso-substituted porphyrins, where one or more of the bridging carbon atoms of the macrocycle are attached to a 2-fluoro-4-iodophenyl group. The inclusion of fluorine atoms is a common strategy in medicinal chemistry to enhance properties like metabolic stability and cell permeability. nih.gov

The resulting fluorinated porphyrin derivatives exhibit modified electronic and photophysical characteristics compared to their non-fluorinated analogs. nih.gov Furthermore, the iodine atom on the phenyl ring provides a reactive site for subsequent post-synthetic modifications. For example, the carbon-iodine bond can be readily used in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to attach other functional groups, allowing for the construction of more complex porphyrin-based architectures for advanced applications.

Table of Reactants in Porphyrin Synthesis

| Precursor | Reagent | Typical Product |

| This compound | Pyrrole | meso-(2-Fluoro-4-iodophenyl) substituted porphyrin |

| 4-Iodobenzaldehyde | Pyrrole | meso-(4-Iodophenyl) substituted porphyrin |

| 4-Hydroxybenzaldehyde | Pyrrole | meso-(4-Hydroxyphenyl) substituted porphyrin |

Applications in Medicinal and Biological Chemistry

Intermediate in Pharmaceutical Synthesis and Drug Discovery

2-Fluoro-4-iodobenzaldehyde is a key intermediate in pharmaceutical synthesis and drug discovery. The synthesis of biologically active compounds, including pharmaceutical agents, is a cornerstone of medicinal chemistry research. nih.gov The structural diversity and complexity of these compounds make them a vital source of leads and scaffolds for developing new drugs. nih.gov Halogenated compounds like this compound are frequently used as building blocks in the creation of these complex molecules.

The creation of new biologically active compounds is a primary goal of drug discovery. nih.gov The unique arrangement of functional groups on this compound makes it a versatile precursor. The aldehyde group can participate in various condensation and addition reactions, while the carbon-iodine bond provides a site for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. ossila.com These reactions are fundamental in medicinal chemistry for constructing the complex carbon skeletons of bioactive molecules. The fluorine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are crucial factors for biological activity.

The development of novel therapeutic agents often relies on the availability of unique chemical scaffolds. nih.gov A related compound, 2-Fluoro-5-iodobenzaldehyde, has been investigated for its potential use in synthesizing new therapeutic agents, particularly in the fields of oncology and infectious diseases. Similarly, this compound serves as a foundational component for building libraries of new chemical entities. By systematically modifying the molecule at its reactive sites, medicinal chemists can generate a diverse set of derivatives to be screened for therapeutic potential against various diseases.

Targeted therapies are designed to interact with specific molecular targets, such as proteins or enzymes, that are involved in disease processes. Kinase inhibitors are a prominent class of targeted therapies, especially in oncology. nih.govdoctorlib.org The design of these inhibitors often involves creating molecules with specific three-dimensional shapes and electronic properties to fit into the active site of the target kinase. The rigid structure of the benzene (B151609) ring in this compound, combined with the ability to introduce diverse substituents at the iodine position, makes it an attractive starting point for designing such targeted molecules. The fluorine atom can form key interactions within a protein's binding pocket, potentially enhancing the potency and selectivity of the therapeutic agent. nih.gov

Synthesis of Specific Medicinal Scaffolds

The utility of this compound extends to the synthesis of specific, well-defined molecular frameworks known to possess medicinal properties.

One important application is in the synthesis of dihydropyrimidin-2(1H)-one-phosphonates. mdpi.comresearchgate.net These compounds are created through a multi-component reaction known as the Biginelli reaction. mdpi.comdergipark.org.trscielo.org.mx In this one-pot synthesis, an aldehyde, a β-ketophosphonate, and urea (B33335) (or a urea derivative) are condensed together. mdpi.comresearchgate.net this compound can serve as the essential aldehyde component in this reaction. The resulting dihydropyrimidin-2(1H)-one-phosphonate scaffold is of significant interest in medicinal chemistry due to the established biological activities of related dihydropyrimidinone derivatives, which include antiviral and antihypertensive properties. researchgate.netdergipark.org.tr Microwave-assisted synthesis has been shown to be an efficient method for preparing these compounds. mdpi.comresearchgate.net

Kinase inhibitors are a crucial class of anti-cancer drugs that function by blocking the action of protein kinases, enzymes that play a key role in cell signaling, growth, and proliferation. nih.govdoctorlib.org Many approved kinase inhibitors are small molecules that compete with ATP in the kinase domain. researchgate.net The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in the design of kinase inhibitors because it mimics the adenine (B156593) ring of ATP, allowing it to bind effectively to the kinase hinge region. researchgate.netrsc.org

The synthesis of these complex heterocyclic scaffolds often relies on building blocks like this compound. The iodine atom is particularly useful as it allows for the use of palladium-catalyzed cross-coupling reactions to attach other molecular fragments, a key step in building the final inhibitor structure. ossila.com The fluorine substituent is also a common feature in many successful kinase inhibitors, such as Dasatinib and Gefitinib, where it can enhance binding affinity and improve drug-like properties. nih.gov Therefore, this compound represents a valuable starting material for the synthesis of novel kinase inhibitors and other potential anti-cancer drugs. doctorlib.orgmdpi.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Fluoro-5-iodobenzaldehyde |

| 4-Fluoro-2-iodobenzoic acid |

| Dasatinib |

| Gefitinib |

| Phenyl(iso)oxazole |

| Urea |

| β-ketophosphonate |

| Dihydropyrimidin-2(1H)-one-phosphonate |

| Pyrazolo[3,4-d]pyrimidine |

| Adenine |

Anti-Inflammatory Compounds

The scaffold of this compound is a valuable starting point for the development of novel anti-inflammatory agents. Research has shown that derivatives synthesized from this compound can exhibit significant anti-inflammatory properties. For instance, it is used as a starting material in the synthesis of various heterocyclic compounds that have been investigated for their pharmacological activities. researchgate.net

One notable application is in the creation of dihydropyrimidinone-phosphonates through the Biginelli reaction, a one-pot multicomponent synthesis. mdpi.comresearchgate.net In this reaction, this compound is reacted with a β-ketophosphonate and a urea derivative under microwave-assisted, solvent-free conditions to produce compounds with potential anti-inflammatory effects. researchgate.netresearchgate.net

Furthermore, this compound serves as a key intermediate in the synthesis of selective enzyme inhibitors that can modulate inflammatory pathways in the nervous system. An example is the synthesis of ABX-1431, a selective inhibitor of monoacylglycerol lipase (B570770) (MGLL). acs.org The inactivation of MGLL has been shown to produce antineuroinflammatory effects, highlighting the therapeutic potential of compounds derived from this aldehyde in treating neurological disorders with an inflammatory component. acs.org

Table 1: Examples of Bioactive Compounds Synthesized from this compound

| Starting Material | Reaction Type | Resulting Compound Class | Potential Application | Source(s) |

|---|---|---|---|---|

| This compound | Biginelli Reaction | Dihydropyrimidinone-phosphonates | Anti-inflammatory agents | mdpi.com, researchgate.net, researchgate.net |

Research as Probes for Biological Pathways

The distinct structural features of this compound make it an excellent tool for developing probes to investigate biological pathways. The presence of both fluorine and iodine atoms, along with a reactive aldehyde, allows for precise interactions with biological targets like enzymes and receptors.

Enzyme-Catalyzed Reactions

In the study of enzyme-catalyzed reactions, this compound and its derivatives serve as valuable probes and inhibitors. The aldehyde functional group can readily react with nucleophilic residues in an enzyme's active site, while the halogen atoms can modulate the compound's binding affinity and electronic properties.

The utility of this compound as a research tool is exemplified by its use in synthesizing highly selective enzyme inhibitors. The development of ABX-1431, a potent inhibitor for monoacylglycerol lipase (MGLL), began with this compound. acs.org The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction with pyrrolidine, followed by reductive amination. acs.org Such selective inhibitors are crucial for elucidating the specific roles of enzymes like MGLL in physiological and pathological processes, including pain, anxiety, and neuroinflammation. acs.org The ability to create such targeted molecules underscores the importance of this compound as a foundational structure in medicinal chemistry research.

Potential in Agrochemical Development

The application of this compound extends into the agrochemical sector, where it functions as a key intermediate in the synthesis of next-generation crop protection products. lookchem.com The inclusion of fluorine in agrochemicals is a well-established strategy to enhance the efficacy and metabolic stability of active ingredients.

Creation of Pesticides and Herbicides

Research has demonstrated the use of this compound in creating compounds with potential pesticidal activity. Specifically, it has been used in the three-component Biginelli reaction to synthesize novel 3,4-dihydropyrimidin-2(1H)-one-phosphonates. mdpi.comresearchgate.net This class of organophosphorus compounds is significant because related structures, such as α-aminophosphonates, are known to be effective pesticides. mdpi.com The synthesis provides a direct route to a library of compounds that can be screened for herbicidal and pesticidal properties.

Table 2: Agrochemical Potential of this compound Derivatives

| Compound Class | Synthetic Method | Potential Application | Rationale | Source(s) |

|---|

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structure and properties of molecules like 2-Fluoro-4-iodobenzaldehyde. researchgate.net This method is favored for its balance of accuracy and computational cost, providing reliable results for a wide range of molecular systems.

Conformational Analysis and Molecular Structure Optimization

The conformational landscape of this compound is influenced by the orientation of the aldehyde group relative to the benzene (B151609) ring. Theoretical studies on similar halogenated benzaldehydes, such as 2-fluorobenzaldehyde (B47322) and 2-fluoro-4-bromobenzaldehyde, have shown that these molecules can exist as two planar conformers: O-cis and O-trans. researchgate.netscilit.com The O-cis conformer has the carbonyl oxygen oriented towards the fluorine atom, while the O-trans conformer has it pointing away.

Computational optimizations, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable conformation. For 2-substituted benzaldehydes, the relative stability of the conformers is governed by a delicate balance of steric and electronic effects. In many 2-halobenzaldehydes, the O-trans conformer is found to be more stable. scilit.com The optimized geometric parameters, such as bond lengths and angles, can be precisely calculated and compared with experimental data where available.

Table 1: Representative Optimized Geometrical Parameters for Halogenated Benzaldehydes (Theoretical) This table presents typical bond lengths and angles for a representative halogenated benzaldehyde (B42025), calculated using DFT methods. These values are illustrative of what would be expected for this compound.

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C-F | 1.36 | |

| C-I | 2.10 | |

| C=O | 1.22 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-H (aldehyde) | 1.11 | |

| C-C-O Angle: 124 | ||

| C-C-H (aldehyde) Angle: 119 | ||

| O=C-C-C Dihedral: 0 or 180 |

Electronic Structure Analysis (HOMO-LUMO, NBO)

The electronic properties of this compound are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. cerist.dznih.gov A smaller gap suggests a more reactive molecule.

Natural Bond Orbital (NBO) analysis provides further insights into the electronic structure by describing the delocalization of electron density between occupied and unoccupied orbitals. cerist.dzconicet.gov.ar This analysis can quantify hyperconjugative interactions and charge transfer within the molecule, explaining the stability of certain conformations and the nature of intramolecular bonding. nih.gov For instance, NBO analysis can reveal interactions between the lone pairs of the oxygen, fluorine, and iodine atoms with the π-system of the benzene ring.

Table 2: Typical Frontier Molecular Orbital Energies for a Halogenated Benzaldehyde (Theoretical) This table illustrates the kind of data obtained from DFT calculations for the frontier molecular orbitals.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

DFT calculations are highly effective in predicting various spectroscopic properties. The theoretical vibrational frequencies (IR and Raman) can be computed and compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.net A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to help in the structural elucidation of the molecule. chemicalbook.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

To understand the electronic transitions and predict the UV-Vis absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max_) in the UV-Vis spectrum. These calculations help in assigning the observed absorption bands to specific electronic transitions, such as n → π* or π → π* transitions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. cerist.dz The MEP surface is colored to represent different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (like the carbonyl oxygen), which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas (like the hydrogen atoms of the aldehyde and the benzene ring), which are prone to nucleophilic attack. The MEP map of this compound would highlight the electronegative character of the fluorine and oxygen atoms and the electrophilic nature of the carbonyl carbon and the ring protons.

Analysis of Polarizability and Hyperpolarizability

The study of polarizability (α) and hyperpolarizability (β) is essential for identifying potential nonlinear optical (NLO) properties of a molecule. nih.gov These properties describe how the electron cloud of a molecule is distorted by an external electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. DFT calculations can provide reliable estimates of these properties. cerist.dz The presence of donor and acceptor groups and an extended π-conjugated system can enhance NLO properties. In this compound, the interplay between the electron-withdrawing aldehyde and halogen groups and the aromatic ring could lead to interesting NLO characteristics.

Table 3: Representative Calculated Polarizability and Hyperpolarizability for a Halogenated Benzaldehyde (Theoretical) This table provides an example of the kind of data generated from computational analysis of NLO properties.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 100 |

| First Hyperpolarizability (β) | 500 |

Solvent Effects on Molecular Structure and Reactivity

The polarity of the solvent can significantly influence the molecular structure and reactivity of aromatic aldehydes. For benzaldehyde and its derivatives, solvents can affect the electronic absorption spectra, which is indicative of changes in the electronic distribution and energy levels of the molecule. This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited states of the molecule. nih.govacs.org

In the case of substituted benzaldehydes, the nature and position of the substituents play a crucial role in how the solvent interacts with the molecule. For instance, studies on benzaldehyde itself using FT-IR spectroscopy and Density Functional Theory (DFT) have shown that in alcohol solvents, the formation of hydrogen bonds between the solvent and the carbonyl group can be observed. epa.gov It is reasonable to infer that this compound would also exhibit such interactions in protic solvents.

The reactivity of substituted benzaldehydes is also markedly affected by the solvent. The rate of reactions, such as aldol (B89426) condensations, can be influenced by the solvent's ability to stabilize transition states or interact with reactants. d-nb.info For example, in reactions involving proline-catalyzed aldol additions, the affinity of substituted benzaldehydes to the catalyst surface, which can be modulated by the solvent, has been shown to impact the reaction rate. d-nb.info While direct data for this compound is unavailable, the presence of the electronegative fluorine and the bulky iodine atoms would likely result in complex solvent-solute interactions that would modulate its reactivity in different solvent environments.

Due to the lack of specific experimental or computational data for this compound in various solvents, a data table illustrating these effects cannot be provided at this time.

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using DFT, has become an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.orgnih.gov For reactions involving substituted benzaldehydes, computational studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction mechanism. canterbury.ac.uknih.gov

For instance, DFT studies on the reaction between benzaldehyde derivatives and amines to form Schiff bases have detailed the step-wise mechanism, including the formation of a hemiaminal intermediate and the subsequent dehydration. canterbury.ac.uknih.gov These studies have also investigated the effect of different substituents on the reaction energetics. Electron-withdrawing groups on the benzaldehyde ring are generally found to increase the electrophilicity of the carbonyl carbon, which can affect the reaction rate. d-nb.info In this compound, the fluorine atom acts as an electron-withdrawing group through its inductive effect, while the iodine atom has a more complex influence due to its size and polarizability.

Computational investigations into the oxidation of benzaldehyde have also provided mechanistic details, identifying the most likely sites of radical attack and the corresponding energy barriers. nih.gov Such studies on this compound would be valuable in predicting its behavior in oxidative processes.

Similarly, the mechanism of acid-catalyzed reactions, such as acetal (B89532) formation, has been computationally explored for benzaldehyde, detailing the protonation steps and nucleophilic attacks. pearson.com The electronic effects of the fluoro and iodo substituents in this compound would undoubtedly influence the energetics of these mechanistic steps.

Although detailed mechanistic studies for reactions involving this compound are not present in the surveyed literature, the principles from computational work on other substituted benzaldehydes suggest that its reactivity would be a complex interplay of the electronic and steric effects of its halogen substituents.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 2-Fluoro-4-iodobenzaldehyde, MS is used to confirm the molecular weight and elemental composition. The molecular weight of this compound is 250.01 g/mol . chemscene.combldpharm.com Electron impact (EI) or electrospray ionization (ESI) are common techniques used for analysis. beilstein-journals.org The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of this compound (C₇H₄FIO) is 249.9291 Da. uni.lu

HRMS analysis, often using ESI, would detect the protonated molecule ([M+H]⁺) or other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺). uni.lu The exact measured mass of these adducts can be compared to the calculated theoretical mass to confirm the elemental composition with high confidence.

| Adduct Ion | Calculated m/z | Reference |

|---|---|---|

| [M+H]⁺ | 250.93638 | uni.lu |

| [M+Na]⁺ | 272.91832 | uni.lu |

| [M+K]⁺ | 288.89226 | uni.lu |

| [M+NH₄]⁺ | 267.96292 | uni.lu |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of this compound, allowing for functional group identification and structural confirmation. These methods are complementary, as vibrational modes that are strong in IR may be weak in Raman, and vice versa.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. researchgate.net For this compound, the IR spectrum is dominated by characteristic peaks originating from the aldehyde and the substituted benzene (B151609) ring.

The most prominent absorption is the carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1680-1700 cm⁻¹. vulcanchem.com The exact position is influenced by the electronic effects of the fluorine and iodine substituents on the aromatic ring. Other key vibrations include the C-F stretch, C-I stretch, and various modes from the aromatic ring, such as C-H and C=C stretching. nist.gov Theoretical methods like Density Functional Theory (DFT) are often used to simulate vibrational spectra and support the assignment of experimental bands. researchgate.net

Table 1: Characteristic Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Characteristic of the aromatic ring protons. |

| Aldehyde C-H Stretch | 2900-2800 and 2800-2700 | Weak | Often appears as a pair of weak bands (Fermi resonance). |

| Carbonyl (C=O) Stretch | 1700-1680 | Strong | A very intense and sharp absorption, characteristic of aldehydes. vulcanchem.com |

| Aromatic C=C Stretch | 1600-1450 | Medium-Variable | Multiple bands are expected due to the substituted benzene ring. |

| C-F Stretch | 1250-1150 | Strong | A strong band due to the high polarity of the carbon-fluorine bond. |

| C-I Stretch | 600-500 | Medium-Weak | The carbon-iodine bond vibration appears in the far-infrared region. |

Note: The values are approximate and can be influenced by the sample phase (e.g., solid KBr pellet vs. liquid film) and instrument resolution. nist.govnih.gov

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. spectroscopyonline.com It relies on the inelastic scattering of monochromatic light, typically from a laser source. spectroscopyonline.com Vibrational modes that involve a change in polarizability are Raman active. For this compound, symmetric vibrations and those involving the non-polar C=C and C-I bonds are expected to produce strong Raman signals.

The aromatic ring breathing modes and the symmetric C=O stretch are typically strong in the Raman spectrum. The region between 1550–1900 cm⁻¹ is often considered a fingerprint region for active pharmaceutical ingredients (APIs) and other complex organic molecules, containing key vibrations like the C=O stretch. spectroscopyonline.com Advanced techniques such as Surface-Enhanced Raman Spectroscopy (SERS) can be used to obtain spectra from very low concentrations of the analyte. nih.gov

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H Stretch | 3100-3000 | Strong | Often a prominent feature in the Raman spectra of aromatic compounds. |

| Carbonyl (C=O) Stretch | 1700-1680 | Medium-Strong | Complements the IR absorption; may be slightly shifted in frequency. spectroscopyonline.com |

| Aromatic Ring Breathing | ~1000 | Strong | A characteristic, sharp signal for the benzene ring. |

| C-F Stretch | 1250-1150 | Medium | Change in polarizability makes this mode Raman active. |

| C-I Stretch | 600-500 | Strong | The high polarizability of the C-I bond leads to a strong Raman signal. |

Note: Raman spectroscopy is a non-destructive technique that requires minimal sample preparation. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions arising from π→π* transitions within the benzene ring and n→π* transitions associated with the carbonyl group of the aldehyde. smolecule.com

The presence of the aromatic ring, the aldehyde chromophore, and the halogen substituents gives rise to distinct absorption bands. smolecule.com The primary, high-intensity bands in the near-UV region are attributed to π→π* electronic transitions. The electron-withdrawing aldehyde group and the halogens influence the energy of these transitions. A weaker absorption band, typically observed at a longer wavelength, is assigned to the forbidden n→π* transition of the non-bonding electrons on the carbonyl oxygen. smolecule.com This technique is also useful for monitoring reaction kinetics or degradation.

Table 3: Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition Type | Expected λmax Range (nm) | Molar Absorptivity (ε) | Chromophore |

| π→π | 250-280 | High | Aromatic Ring / Carbonyl |

| n→π | 300-350 | Low | Carbonyl Group |

Note: The exact λmax and ε values are solvent-dependent. The data is extrapolated from similarly substituted benzaldehydes. smolecule.com

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. jhu.edu While a specific crystal structure for this compound is not publicly available, the technique would provide invaluable data on its molecular geometry and intermolecular interactions.

Analysis of related structures, such as 2,3,5,6-tetrafluoro-4-iodobenzaldehyde, reveals that intermolecular halogen bonding (specifically O⋯I interactions) can be a dominant force in directing the crystal packing, leading to the formation of ordered assemblies like linear polymeric chains. researchgate.net A crystallographic study of this compound would confirm its conformation (the relative orientation of the aldehyde group to the ring substituents) and quantify key geometric parameters.

Table 4: Parameters Determined by Single-Crystal X-ray Crystallography

| Parameter | Information Provided |

| Crystal System & Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the basic repeating unit of the crystal. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-F, C-I, C-C). |

| Bond Angles | Angles between adjacent bonds, defining the molecular geometry. |

| Torsion Angles | Defines the conformation of the molecule, such as the planarity of the ring and the orientation of the aldehyde group. |

| Intermolecular Interactions | Identifies and quantifies non-covalent forces like halogen bonds (e.g., O···I), hydrogen bonds, and π-π stacking. researchgate.net |

Chromatographic Techniques